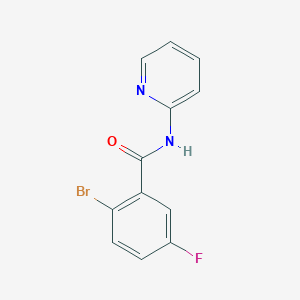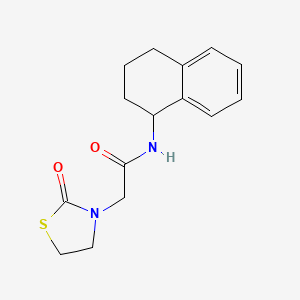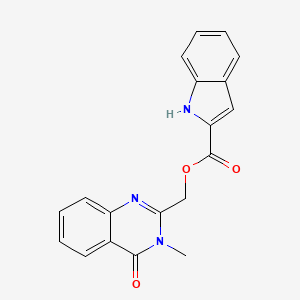![molecular formula C18H19N3O4 B7454636 3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7454636.png)
3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide is not fully understood. However, studies have shown that the compound inhibits the activity of various enzymes and signaling pathways, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The compound has also been found to inhibit the activity of various kinases and transcription factors involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide is its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of the compound is its complex synthesis method, which may make it difficult to produce on a large scale.
Zukünftige Richtungen
There are several future directions for research on 3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide. One potential area of study is its use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been investigated for its potential use in treating viral infections, such as HIV and hepatitis C. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide involves a multi-step process that includes the reaction of 2-propoxyaniline with ethyl acetoacetate, followed by cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the pyrimidine ring. The final step involves the reaction of the pyrimidine intermediate with 3,4-dimethyl-5-hydroxyfuran-2(5H)-one to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-4-9-24-13-8-6-5-7-12(13)20-16(22)14-11(2)25-17-15(14)18(23)21(3)10-19-17/h5-8,10H,4,9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAGXBAYIHUQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=C(OC3=C2C(=O)N(C=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-oxo-N-[1-[3-(trifluoromethyl)phenyl]ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7454557.png)


![[2-(2-Chloro-4,6-dimethylanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7454575.png)
![2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol](/img/structure/B7454583.png)
![N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-4-(phenylsulfamoyl)benzamide](/img/structure/B7454586.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7454587.png)


![2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B7454644.png)
![N-(1-cyclopropylethyl)-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7454645.png)

![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)

